molecular formula C18H12F2N6OS B2966130 N-(2,4-difluorophenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide CAS No. 868967-47-9

N-(2,4-difluorophenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide

Cat. No. B2966130
CAS RN: 868967-47-9
M. Wt: 398.39
InChI Key: ALHGDJNTCLHPAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-difluorophenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C18H12F2N6OS and its molecular weight is 398.39. The purity is usually 95%.
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Scientific Research Applications

Preparation and Potential Antiasthma Agents

Triazolopyrimidines have been synthesized and found active as mediator release inhibitors, which are potentially useful in developing antiasthma agents. The synthesis involves a multi-step reaction starting with arylamidines, leading to the formation of triazolo[1,5-c]pyrimidines. These compounds have shown promising activity in inhibiting mediator release, a critical factor in asthma pathogenesis, and have been selected for further pharmacological and toxicological study (Medwid et al., 1990).

Modification for PI3K Inhibition and Anticancer Activity

The modification of acetamide groups in triazolopyridine derivatives to alkylurea has been explored to retain antiproliferative activity and inhibit PI3Ks and mTOR, essential targets in cancer therapy. This research demonstrated that such modifications could lead to potent anticancer agents with reduced toxicity, highlighting the compound's application in developing new cancer treatments (Wang et al., 2015).

Herbicide Application and Crystal Structure Analysis

A study on the herbicide flumetsulam demonstrated the utility of triazolopyridine derivatives in agriculture. The crystal structure analysis of these compounds provides insight into their activity and can guide the design of new herbicides with improved efficacy and environmental compatibility (Hu et al., 2005).

Insecticidal Activity

Triazolopyridine and pyridazinone derivatives have been synthesized and evaluated for their insecticidal activity against the cotton leafworm, Spodoptera littoralis. The research into these compounds' insecticidal properties opens the door to developing new, effective pest control agents, underscoring the chemical family's versatility (Fadda et al., 2017).

Antimicrobial and Antifungal Applications

The synthesis and evaluation of triazolopyridine derivatives for antimicrobial and antifungal activities have shown that these compounds possess significant biological activities. Such studies are crucial for developing new therapeutics against various microbial and fungal infections, highlighting the compound's potential in pharmaceutical research (MahyavanshiJyotindra et al., 2011).

properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F2N6OS/c19-11-4-5-13(12(20)9-11)22-16(27)10-28-17-7-6-15-23-24-18(26(15)25-17)14-3-1-2-8-21-14/h1-9H,10H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALHGDJNTCLHPAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F2N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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